

# An In-depth Technical Guide to 2-(2-Butoxyethyl)piperidine Hydrochloride

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## Compound of Interest

Compound Name:	2-(2-Butoxyethyl)piperidine hydrochloride
CAS No.:	1220030-28-3
Cat. No.:	B1439872

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CAS Number: 1220030-28-3

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(2-Butoxyethyl)piperidine hydrochloride** (CAS No. 1220030-28-3), a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine and its analogues are foundational scaffolds in a multitude of pharmaceuticals and natural products, recognized for their diverse pharmacological activities.[1][2] This document delves into the chemical and physical properties of the title compound, outlines plausible synthetic routes based on established organic chemistry principles, and details robust analytical methodologies for its characterization and quality control. Furthermore, potential applications as a key intermediate in the synthesis of bioactive molecules are explored. Safety protocols, based on available material safety data sheets for related compounds, are also presented to ensure safe handling and use in a

laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

## Chemical and Physical Properties

**2-(2-Butoxyethyl)piperidine hydrochloride** is a substituted piperidine derivative with the following key identifiers and properties.

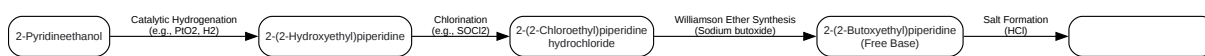
Property	Value	Source
CAS Number	1220030-28-3	[3]
Molecular Formula	C11H24ClNO	[3]
Molecular Weight	221.77 g/mol	[3]
Synonyms	2-(2-butoxyethyl)piperidine hydrochloride	[3]
InChI Key	KLLITAMMFGOFCT-UHFFFAOYSA-N	[3]
Appearance	Expected to be a solid	Inferred from related hydrochlorides
Solubility	Expected to be soluble in water and polar organic solvents	Inferred from hydrochloride salt nature

## Synthesis and Purification

While a specific, published synthesis for **2-(2-Butoxyethyl)piperidine hydrochloride** is not readily available in the searched literature, a plausible synthetic pathway can be proposed based on well-established reactions for analogous piperidine derivatives. The following multi-step synthesis is a logical and experimentally sound approach.

## Proposed Synthetic Pathway

The synthesis of **2-(2-Butoxyethyl)piperidine hydrochloride** can be envisioned starting from the commercially available 2-pyridineethanol.



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Caption: Proposed multi-step synthesis of **2-(2-Butoxyethyl)piperidine hydrochloride**.

## Step-by-Step Experimental Protocols

The initial step involves the catalytic hydrogenation of 2-pyridineethanol. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.[4]

- Reaction: 2-Pyridineethanol → 2-(2-Hydroxyethyl)piperidine
- Reagents and Conditions:
  - Substrate: 2-Pyridineethanol
  - Catalyst: Platinum(IV) oxide (PtO<sub>2</sub>) is a common catalyst for this transformation.[4]
  - Solvent: Ethanol or acetic acid.[4]
  - Hydrogen Source: Hydrogen gas (H<sub>2</sub>), typically at elevated pressure.
  - Temperature: Room temperature to slightly elevated temperatures.[4]
- Procedure:
  - Dissolve 2-pyridineethanol in the chosen solvent in a high-pressure hydrogenation vessel.
  - Add a catalytic amount of PtO<sub>2</sub>.
  - Pressurize the vessel with hydrogen gas.
  - Agitate the mixture at the designated temperature until hydrogen uptake ceases.
  - Filter the reaction mixture to remove the catalyst.

- Remove the solvent under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine.

The hydroxyl group of 2-(2-hydroxyethyl)piperidine is then converted to a chloride, a better leaving group for the subsequent etherification. A common reagent for this transformation is thionyl chloride (SOCl<sub>2</sub>).<sup>[5]</sup>

- Reaction: 2-(2-Hydroxyethyl)piperidine → 2-(2-Chloroethyl)piperidine hydrochloride
- Reagents and Conditions:
  - Substrate: 2-(2-Hydroxyethyl)piperidine
  - Chlorinating Agent: Thionyl chloride (SOCl<sub>2</sub>)
  - Solvent: A non-protic solvent such as chloroform or dichloromethane.<sup>[5]</sup>
- Procedure:
  - Dissolve 2-(2-hydroxyethyl)piperidine in the solvent and cool in an ice bath.
  - Slowly add thionyl chloride to the solution. The reaction is exothermic and releases HCl and SO<sub>2</sub> gases.
  - After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

A Williamson ether synthesis is a classic and effective method for forming the butyl ether. The chloride is displaced by sodium butoxide.

- Reaction: 2-(2-Chloroethyl)piperidine hydrochloride + Sodium butoxide → 2-(2-Butoxyethyl)piperidine
- Reagents and Conditions:
  - Substrates: 2-(2-Chloroethyl)piperidine hydrochloride, Sodium butoxide

- Solvent: Anhydrous butanol or a polar aprotic solvent like DMF.
- Procedure:
  - Prepare a solution of sodium butoxide in the chosen solvent.
  - Add 2-(2-chloroethyl)piperidine hydrochloride to the solution. The hydrochloride will be neutralized in situ by the butoxide.
  - Heat the reaction mixture to facilitate the nucleophilic substitution.
  - Monitor the reaction progress by TLC or GC-MS.
  - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
  - Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.

- Reaction: 2-(2-Butoxyethyl)piperidine + HCl → **2-(2-Butoxyethyl)piperidine hydrochloride**
- Reagents and Conditions:
  - Substrate: 2-(2-Butoxyethyl)piperidine (free base)
  - Reagent: Hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol).
- Procedure:
  - Dissolve the crude 2-(2-butoxyethyl)piperidine free base in a suitable solvent like diethyl ether.
  - Slowly add a solution of HCl in ether or another appropriate solvent until the solution is acidic.
  - The hydrochloride salt will precipitate out of the solution.

- Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

## Purification

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

- Recrystallization: The crude **2-(2-Butoxyethyl)piperidine hydrochloride** can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.[5]
- Chromatography: If significant impurities remain, column chromatography of the free base on silica gel may be necessary before salt formation.

## Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of **2-(2-Butoxyethyl)piperidine hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the butoxy group protons (triplet for the methyl group, and multiplets for the methylene groups), and the methylene protons of the ethyl linker. The protons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule.

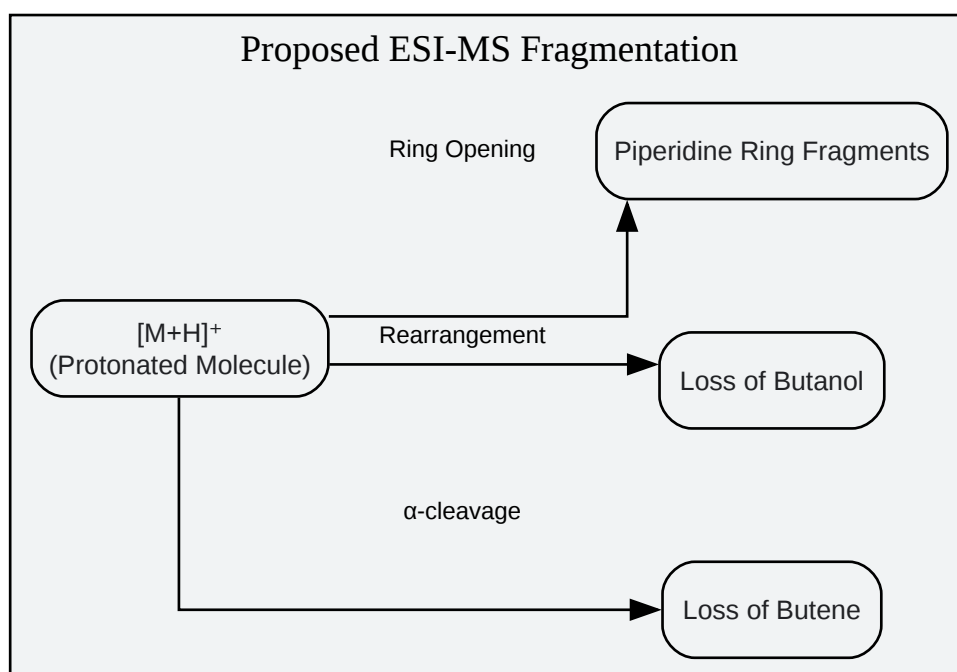
A hypothetical  $^1\text{H}$  NMR spectrum interpretation is provided below for illustrative purposes.

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Piperidine ring CH <sub>2</sub>	1.4 - 1.9	m	6H
Piperidine ring CH <sub>2</sub> adjacent to N	2.8 - 3.5	m	2H
Piperidine ring CH adjacent to N	3.0 - 3.6	m	1H
-O-CH <sub>2</sub> -CH <sub>2</sub> -piperidine	3.5 - 3.8	m	2H
Butoxy -O-CH <sub>2</sub> -	3.4 - 3.6	t	2H
Butoxy -CH <sub>2</sub> -	1.5 - 1.7	m	2H
Butoxy -CH <sub>2</sub> -	1.3 - 1.5	m	2H
Butoxy -CH <sub>3</sub>	0.9 - 1.0	t	3H
N-H (hydrochloride)	Broad singlet	1H	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Electrospray Ionization (ESI-MS):** This soft ionization technique is expected to show a prominent peak for the protonated molecule  $[M+H]^+$  of the free base.[\[6\]](#)
- **Electron Ionization (EI-MS):** This higher-energy technique will likely lead to fragmentation of the molecule. Common fragmentation pathways for piperidines include alpha-cleavage adjacent to the nitrogen atom and cleavage of the side chain.[\[6\]](#)



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Caption: Plausible fragmentation pathways in ESI-MS/MS.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. Since the molecule lacks a strong chromophore, derivatization is likely necessary for sensitive UV detection.[7]

- Method: Reversed-phase HPLC (RP-HPLC) is a suitable technique.
- Column: A C18 column is commonly used.[8]
- Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.1% phosphoric acid) and an organic solvent like acetonitrile.[8]
- Detection: UV detection after pre-column derivatization.
- Derivatization Agent: A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride), which introduces a UV-active moiety.[8]

- Standard and Sample Preparation: Prepare standard solutions of **2-(2-Butoxyethyl)piperidine hydrochloride** and the sample to be analyzed in a suitable solvent.
- Derivatization:
  - To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in acetonitrile.
  - Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.
  - Heat the mixture to ensure complete derivatization.
- HPLC Analysis:
  - Inject the derivatized standard and sample solutions into the HPLC system.
  - Run the analysis using the optimized chromatographic conditions.
  - Quantify the purity based on the peak area of the derivatized product.

## Potential Applications

Substituted piperidines are a cornerstone of modern medicinal chemistry due to their prevalence in a wide range of biologically active compounds.<sup>[1][2]</sup> **2-(2-Butoxyethyl)piperidine hydrochloride**, as a functionalized piperidine, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

- Drug Discovery: The piperidine scaffold is present in numerous approved drugs, including analgesics, antipsychotics, and antihistamines. The butoxyethyl side chain can modulate the lipophilicity and pharmacokinetic properties of a potential drug candidate.
- Agrochemicals: Piperidine derivatives have also found applications in the agrochemical industry as herbicides and pesticides.<sup>[2]</sup>
- Chemical Intermediate: This compound serves as a versatile intermediate for further chemical modifications, allowing for the introduction of the 2-(2-butoxyethyl)piperidine moiety into larger molecular frameworks.<sup>[9]</sup>

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-(2-Butoxyethyl)piperidine hydrochloride** is not available in the provided search results, safety precautions should be based on data for structurally related piperidine hydrochlorides.

- General Hazards: Piperidine derivatives can be irritants and may be harmful if swallowed or inhaled. The hydrochloride salt may be corrosive.
- Personal Protective Equipment (PPE):
  - Eye Protection: Safety glasses or goggles are mandatory.
  - Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
  - Skin and Body Protection: A lab coat should be worn.
- Handling:
  - Handle in a well-ventilated area, preferably in a chemical fume hood.
  - Avoid creating dust.
  - Avoid contact with skin, eyes, and clothing.
- Storage:
  - Store in a tightly sealed container in a cool, dry place.
- First Aid:
  - In case of skin contact: Wash immediately with plenty of soap and water.
  - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
  - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

## Conclusion

**2-(2-Butoxyethyl)piperidine hydrochloride** is a functionalized piperidine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemicals. While specific literature on this compound is limited, this guide provides a robust framework for its synthesis, purification, and analytical characterization based on established chemical principles and data from closely related analogues. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

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